N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a pyrimidine ring, and various functional groups such as acetamido, fluorobenzylthio, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.
Acetamidation: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives and thiol derivatives.
Scientific Research Applications
N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to various biological effects.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-acetamido-2-((4-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-acetamido-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of fluorine.
N-(4-acetamido-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Properties
IUPAC Name |
N-[4-acetamido-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-10(24)20-15-14(21-16(25)13-3-2-8-27-13)17(26)23-18(22-15)28-9-11-4-6-12(19)7-5-11/h2-8H,9H2,1H3,(H,21,25)(H2,20,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFGFZQKWMQVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.